molecular formula C11H14BrNO2 B253150 2-(Dimethylamino)ethyl 3-bromobenzoate

2-(Dimethylamino)ethyl 3-bromobenzoate

Cat. No.: B253150
M. Wt: 272.14 g/mol
InChI Key: QPXNWXKQMZNRMI-UHFFFAOYSA-N
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Description

2-(Dimethylamino)ethyl 3-bromobenzoate is an ester derivative featuring a benzoate backbone substituted with a bromine atom at the 3-position and a 2-(dimethylamino)ethyl group as the ester-forming alcohol. This compound is structurally related to photoinitiators and co-initiators used in polymer chemistry, where dimethylamino-containing compounds facilitate free-radical polymerization processes. The bromine substituent may influence electronic properties, steric bulk, and photochemical behavior, distinguishing it from non-halogenated analogs.

Properties

Molecular Formula

C11H14BrNO2

Molecular Weight

272.14 g/mol

IUPAC Name

2-(dimethylamino)ethyl 3-bromobenzoate

InChI

InChI=1S/C11H14BrNO2/c1-13(2)6-7-15-11(14)9-4-3-5-10(12)8-9/h3-5,8H,6-7H2,1-2H3

InChI Key

QPXNWXKQMZNRMI-UHFFFAOYSA-N

SMILES

CN(C)CCOC(=O)C1=CC(=CC=C1)Br

Canonical SMILES

CN(C)CCOC(=O)C1=CC(=CC=C1)Br

Origin of Product

United States

Comparison with Similar Compounds

Ethyl 4-(Dimethylamino) Benzoate

Structural Differences :

  • The 3-bromo substituent in 2-(dimethylamino)ethyl 3-bromobenzoate replaces the 4-dimethylamino group in ethyl 4-(dimethylamino) benzoate.
  • The esterifying group in the latter is ethyl, whereas the former uses a 2-(dimethylamino)ethyl chain.

Reactivity and Performance :

  • Ethyl 4-(dimethylamino) benzoate exhibits a higher degree of conversion (DC) in resin polymerization compared to methacrylate-based amines, attributed to its optimized electron-donating capacity and steric accessibility .
  • In contrast, the bromine atom in 2-(dimethylamino)ethyl 3-bromobenzoate may reduce reactivity due to increased steric hindrance or electron-withdrawing effects, though this requires empirical validation.

Physical Properties :

  • Resins incorporating ethyl 4-(dimethylamino) benzoate demonstrate superior mechanical properties (e.g., tensile strength) compared to methacrylate-based systems .

Influence of Co-Initiators :

  • Diphenyliodonium hexafluorophosphate (DPI) enhances the DC of methacrylate-based systems but has minimal impact on ethyl 4-(dimethylamino) benzoate . This suggests that 2-(dimethylamino)ethyl 3-bromobenzoate, with its ester linkage, may respond differently to DPI than methacrylate analogs.

2-(Dimethylamino)ethyl Methacrylate

Structural Differences :

  • The methacrylate group introduces a reactive double bond, enabling participation in chain-growth polymerization, unlike the esterified benzoate group in 2-(dimethylamino)ethyl 3-bromobenzoate.

Reactivity and Performance :

  • 2-(Dimethylamino)ethyl methacrylate exhibits lower DC than ethyl 4-(dimethylamino) benzoate but benefits significantly from DPI, which boosts its polymerization efficiency .

Physical Properties :

  • Resins with 2-(dimethylamino)ethyl methacrylate show inferior mechanical properties unless combined with DPI and higher amine concentrations . The bromobenzoate’s rigid aromatic core might improve thermal stability compared to methacrylate systems.

2-(Dimethylamino)ethanethiol

Structural Differences :

  • This compound replaces the benzoate ester with a thiol (-SH) group, increasing nucleophilicity and redox activity.

Data Table: Comparative Properties of Selected Compounds

Compound Reactivity (DC%) DPI Sensitivity Mechanical Strength Key Applications
Ethyl 4-(dimethylamino) benzoate High (~85%) Low Superior Dental resins, coatings
2-(Dimethylamino)ethyl methacrylate Moderate (~65%) High Moderate (DPI-dependent) Adhesives, polymers
2-(Dimethylamino)ethyl 3-bromobenzoate* Hypothetical: Moderate Unknown Hypothetical: Moderate UV curing, specialty polymers
2-(Dimethylamino)ethanethiol High (thiol-ene) N/A Variable Bioconjugation, elastomers

*Hypothetical data based on structural extrapolation.

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